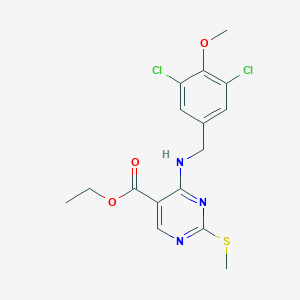
Ethyl 4-((3,5-dichloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-((3,5-dichloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H17Cl2N3O3S and its molecular weight is 402.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-((3,5-dichloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 330785-82-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula
- Chemical Formula : C16H18ClN3O4S
- Molecular Weight : 383.85 g/mol
Structural Features
The compound features a pyrimidine core substituted with a carboxylate group, a methylthio group, and a dichloromethoxybenzyl amino moiety. This unique structure may contribute to its biological activity.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways involved in cancer progression and other diseases.
Anticancer Activity
Preliminary studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, it has been suggested that such compounds can inhibit the proliferation of cancer cells by targeting protein kinases involved in cell cycle regulation .
In Vitro Studies
In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Pharmacological Profile
The pharmacological profile includes:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds have been reported in the low micromolar range against various cancer cell lines, indicating potent activity .
- Selectivity : It shows selectivity towards certain kinases over others, minimizing off-target effects which are crucial for therapeutic applications .
Case Studies
- Study on Cell Line Sensitivity : A study evaluated the sensitivity of different cancer cell lines to this compound. Results indicated that some lines were more susceptible due to overexpression of specific kinases targeted by the compound .
- Combination Therapy Potential : Research suggests that combining this compound with established chemotherapeutics can enhance efficacy and reduce resistance mechanisms in cancer cells .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
ethyl 4-[(3,5-dichloro-4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-4-24-15(22)10-8-20-16(25-3)21-14(10)19-7-9-5-11(17)13(23-2)12(18)6-9/h5-6,8H,4,7H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVBUCDFBVBCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C(=C2)Cl)OC)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














